molecular formula C19H26N2O2 B2968214 [2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-piperidin-1-ylmethanone CAS No. 2411262-68-3

[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-piperidin-1-ylmethanone

Cat. No. B2968214
CAS RN: 2411262-68-3
M. Wt: 314.429
InChI Key: VTJYZHUGWXLPMZ-UHFFFAOYSA-N
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Description

[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-piperidin-1-ylmethanone, also known as CP-122,721, is a chemical compound that belongs to the class of piperidine derivatives. It has been extensively studied in the scientific community for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.

Mechanism of Action

[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-piperidin-1-ylmethanone acts as a selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is mainly expressed in the mesolimbic system of the brain. By blocking the activity of the D3 receptor, [2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-piperidin-1-ylmethanone modulates the release of dopamine in the brain, which is involved in the regulation of reward and motivation. The exact mechanism of action of [2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-piperidin-1-ylmethanone is still under investigation, but it is believed to involve the inhibition of the cAMP signaling pathway.
Biochemical and Physiological Effects:
[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-piperidin-1-ylmethanone has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that it has high affinity and selectivity for the dopamine D3 receptor, with little or no activity at other dopamine receptor subtypes. In vivo studies have shown that it can modulate the activity of the mesolimbic dopamine system, which is involved in the regulation of reward and motivation. It has also been shown to have anxiolytic and antidepressant-like effects in animal models.

Advantages and Limitations for Lab Experiments

[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-piperidin-1-ylmethanone has several advantages for lab experiments, including its high affinity and selectivity for the dopamine D3 receptor, which makes it a useful tool compound for studying the function of this receptor. It also has good pharmacokinetic properties, which allows for easy administration and dosing in animal models. However, [2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-piperidin-1-ylmethanone has some limitations, including its low solubility in water, which can make it difficult to work with in certain experiments. It is also relatively expensive compared to other compounds, which can limit its use in large-scale studies.

Future Directions

There are several future directions for research on [2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-piperidin-1-ylmethanone. One area of interest is the development of more potent and selective D3 receptor antagonists for use in drug discovery. Another area of interest is the investigation of the role of the D3 receptor in various diseases and disorders, including addiction, depression, and schizophrenia. Additionally, there is a need for more studies on the pharmacokinetics and toxicity of [2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-piperidin-1-ylmethanone to better understand its potential as a drug candidate.

Synthesis Methods

The synthesis of [2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-piperidin-1-ylmethanone involves a multi-step process that starts with the reaction of 2-(4-bromomethyl)phenol with N-cyclobutylaziridine in the presence of a base. The resulting intermediate is then subjected to a series of reactions, including reduction, protection, and deprotection, to yield the final product. The synthesis method has been optimized to achieve high yields and purity of [2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-piperidin-1-ylmethanone.

Scientific Research Applications

[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-piperidin-1-ylmethanone has been studied extensively for its potential applications in various fields of research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including anxiety, depression, and schizophrenia. In pharmacology, it has been used as a tool compound to study the function of the dopamine D3 receptor, which is involved in the regulation of reward and motivation. In neuroscience, it has been used to study the role of the dopamine system in drug addiction and other behavioral disorders.

properties

IUPAC Name

[2-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c22-19(20-11-4-1-5-12-20)17-9-2-3-10-18(17)23-14-16-13-21(16)15-7-6-8-15/h2-3,9-10,15-16H,1,4-8,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJYZHUGWXLPMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC=C2OCC3CN3C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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